molecular formula C11H9NO2 B14658753 3-(1H-Indol-1-yl)prop-2-enoic acid CAS No. 38720-47-7

3-(1H-Indol-1-yl)prop-2-enoic acid

Cat. No.: B14658753
CAS No.: 38720-47-7
M. Wt: 187.19 g/mol
InChI Key: AWZMGHXMICGZMH-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)prop-2-enoic acid is a high-purity chemical reagent designed for research applications. This compound belongs to the class of indole derivatives, which are prominent in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. While the specific research on this 1-yl substituted isomer is less documented than its 3-yl analog, it serves as a valuable building block in organic synthesis. Researchers utilize such indole-based acrylic acids as core structures for developing novel compounds, studying structure-activity relationships (SAR), and exploring new pharmacological targets . Indole derivatives are known for their diverse biological activities. Related compounds, such as 3-Indoleacrylic acid, have been studied in the context of gut-brain axis communication and have been computationally predicted to interact with key regulatory proteins like Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating inflammation and metabolism . This suggests potential research avenues for similar molecules in neurochemistry and immunology. As a specialized reagent, 3-(1H-Indol-1-yl)prop-2-enoic acid offers researchers a structurally defined compound for constructing more complex molecules, screening for bioactivity, and developing new synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and conduct their own characterization to confirm the compound's identity and properties upon receipt.

Properties

CAS No.

38720-47-7

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-indol-1-ylprop-2-enoic acid

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-8H,(H,13,14)

InChI Key

AWZMGHXMICGZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-yl)prop-2-enoic acid typically involves the reaction of indole with acrylic acid under specific conditions. One common method involves heating indole with acrylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of 3-(1H-Indol-1-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Michael Addition Reactions

The indole moiety acts as a nucleophile in Michael additions due to its electron-rich aromatic system. The α,β-unsaturated carbonyl group in the propenoic acid backbone facilitates conjugate additions. For example:

  • Reagents : Indole derivatives react with α,β-unsaturated carbonyl compounds (e.g., acrylates, maleimides).

  • Conditions : Catalysis by Brønsted acids (e.g., p-TSA) or bases in polar aprotic solvents (e.g., acetonitrile) under reflux .

  • Product : Substituted indole derivatives with extended conjugation.

Mechanism :

  • Deprotonation of the indole NH group enhances nucleophilicity.

  • Attack on the β-position of the α,β-unsaturated carbonyl.

  • Proton transfer and tautomerization stabilize the adduct.

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 3-position due to its high electron density:

Reaction TypeReagents/ConditionsPositionProductReference
Halogenation Br₂ in CH₂Cl₂, 0°CC-33-Bromoindole derivative
Nitration HNO₃/H₂SO₄, 50°CC-33-Nitroindole derivative
Sulfonation SO₃ in H₂SO₄C-33-Sulfoindole derivative

Key Insight : The prop-2-enoic acid group directs electrophiles to the indole’s 3-position via resonance and inductive effects.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

ReactionReagentsConditionsProductApplicationReference
Esterification ROH, H⁺ (cat.)Reflux in tolueneAlkyl estersProdrug synthesis
Amidation RNH₂, DCCRT, dry DMFAmidesBioactive conjugates

Example : Reaction with methanol and sulfuric acid yields methyl 3-(1H-indol-1-yl)prop-2-enoate, a precursor for further functionalization.

Cycloaddition Reactions

The conjugated double bond participates in [4+2] Diels-Alder reactions:

  • Dienophile : Maleic anhydride or tetrazines.

  • Conditions : Thermal activation (80–120°C) or microwave irradiation.

  • Product : Six-membered heterocyclic adducts with potential pharmacological activity.

Mechanistic Note : The electron-withdrawing carboxylic acid group increases dienophilicity of the double bond.

Oxidation:

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Product : Cleavage of the indole ring to form quinoline-2-carboxylic acid derivatives.

Reduction:

  • Reagents : H₂/Pd-C or NaBH₄.

  • Product : Saturated propanoic acid-indole hybrids (e.g., 3-(1H-indol-1-yl)propanoic acid).

Metal-Catalyzed Cross-Couplings

The indole C-H bond engages in palladium-catalyzed couplings:

ReactionCatalystsLigandsSubstratesProductReference
Suzuki-Miyaura Pd(OAc)₂PPh₃Aryl boronic acidsBiarylindoles
Heck Reaction PdCl₂BINAPAlkenesAlkenylindoles

Optimized Conditions : 5 mol% Pd catalyst, 2 eq. K₂CO₃, DMF/H₂O (3:1), 80°C.

Tautomerism and Isomerization

The compound exhibits keto-enol tautomerism in solution:

  • Keto Form : Dominant in non-polar solvents (λ_max ≈ 280 nm).

  • Enol Form : Stabilized in polar protic solvents (λ_max ≈ 320 nm).

Equilibrium Study (by UV-Vis):

Solvent% Keto% Enol
Hexane955
Methanol3070

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition:

  • Dimerization : Forms a cyclobutane-linked dimer.

  • Quantum Yield : Φ = 0.12 in acetonitrile.

Scientific Research Applications

3-(1H-Indol-1-yl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in various biological processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism. By inhibiting this enzyme, the compound can modulate various biological processes, including immune responses and cell proliferation.

Comparison with Similar Compounds

Structural Variations in Indole Derivatives

Key structural differences among analogs include:

  • Substituent position on indole: Attachment of the propenoic acid group at positions 1, 3, or 5 of the indole ring.
  • Functional group modifications: Presence of amino, oxo, or alkyl groups on the propenoic acid chain or indole ring.
  • Saturation of the side chain: Propanoic acid (saturated) vs. propenoic acid (unsaturated).
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituent Position Functional Groups Key References
3-(1H-Indol-1-yl)prop-2-enoic acid C₁₁H₉NO₂ 187.20 1-position Propenoic acid
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid C₁₁H₉NO₂ 187.20 5-position Propenoic acid (E-isomer)
3-(1H-Indol-3-yl)propanoic acid C₁₁H₁₁NO₂ 189.21 3-position Propanoic acid (saturated)
(2Z)-2-amino-3-(1H-indol-3-yl)prop-2-enoic acid C₁₁H₁₀N₂O₂ 202.21 3-position Amino, propenoic acid
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C₁₃H₁₄N₂O 214.27 3-position Dimethylamino, ketone

Physicochemical Properties

  • Solubility: Propenoic acid derivatives (e.g., 3-(1H-Indol-1-yl)prop-2-enoic acid) exhibit lower solubility in water compared to saturated analogs due to reduced polarity.
  • Stability: The conjugated double bond in propenoic acid derivatives increases susceptibility to photodegradation compared to propanoic acid analogs .

Q & A

Q. What are the established synthetic routes for 3-(1H-Indol-1-yl)prop-2-enoic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling indole derivatives with propenoic acid precursors. A widely used method employs acid-catalyzed condensation, such as p-toluenesulfonic acid (p-TSA) -mediated reactions, which facilitate high yields under mild conditions . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (60–80°C), and reaction time (4–12 hours). Optimization often relies on monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. For example, excess indole derivatives may improve yield by mitigating steric hindrance during coupling .

Q. What spectroscopic techniques are used to confirm the structure of 3-(1H-Indol-1-yl)prop-2-enoic acid?

Structural confirmation requires a multi-technique approach:

  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm for indole) and the propenoic acid moiety (δ 5.5–6.5 ppm for vinyl protons, δ 12–13 ppm for COOH) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 189.2105 for C₁₁H₁₁NO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Advanced optimization involves Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, catalyst loading, and solvent polarity). For example, data from reaction monitoring tables (e.g., yields at varying m/z values in –7) suggest that microwave-assisted synthesis reduces reaction time and improves selectivity . Additionally, using green solvents (e.g., ethanol/water mixtures) can enhance sustainability without compromising efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound from dimeric or polymeric byproducts .

Q. What challenges arise in crystallographic analysis of 3-(1H-Indol-1-yl)prop-2-enoic acid, and how are they addressed?

Crystallization challenges include polymorphism and twinning due to the compound’s planar structure and hydrogen-bonding propensity. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve these issues . For high-resolution data, twinning laws (e.g., Hooft parameters) and hydrogen-bonding graph-set analysis (as described in ) help model disorder and intermolecular interactions. Synchrotron X-ray sources improve data quality for low-symmetry crystals .

Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed?

Graph-set analysis ( ) categorizes hydrogen bonds into motifs (e.g., D, R₂²(8)) to map supramolecular assemblies. For 3-(1H-Indol-1-yl)prop-2-enoic acid, the carboxylic acid group forms O–H···N hydrogen bonds with indole moieties, creating 1D chains or 2D sheets. Computational tools like Mercury CSD visualize these networks, while Hirshfeld surface analysis quantifies interaction contributions (e.g., %C···H vs. %O···H contacts) .

Q. How can contradictions in spectral or crystallographic data be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental artifacts . For example, discrepancies in NMR chemical shifts may result from solvent polarity or pH. Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-311++G(d,p)) can validate assignments by simulating spectra under different conditions . For XRD, multi-crystal averaging or high-pressure data collection mitigates disorder-related ambiguities .

Q. What computational methods are employed to study the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict electronic transitions (e.g., HOMO-LUMO gaps), vibrational modes, and electrostatic potential surfaces. For 3-(1H-Indol-1-yl)prop-2-enoic acid, natural bond orbital (NBO) analysis reveals hyperconjugation between the indole ring and propenoic acid group, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic regions for reaction site prediction .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (p-TSA)5–10 mol%Maximizes rate
Temperature70–80°CReduces time
SolventEthanol/DCM (3:1)Balances polarity

Q. Table 2. Spectral Benchmarks for Structural Validation

TechniqueKey Peaks/SignalsReference ID
FT-IR1700 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H)
¹H NMRδ 6.8–7.2 ppm (indole H), δ 12.5 (COOH)
HRMSm/z 189.2105 [M+H]⁺

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